molecular formula C5H3BrO2 B008536 3-bromo-2H-pyran-2-one CAS No. 19978-32-6

3-bromo-2H-pyran-2-one

Cat. No. B008536
CAS RN: 19978-32-6
M. Wt: 174.98 g/mol
InChI Key: UVMFAVNCKFUDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-bromo-2H-pyran-2-one” is a chemical compound with the molecular formula C5H3BrO2 . It has an average mass of 174.980 Da and a mono-isotopic mass of 173.931641 Da .


Synthesis Analysis

The synthesis of “3-bromo-2H-pyran-2-one” involves a reaction with bromine . The reaction is analyzed by TLC and NMR, and the resulting pale orange solution is stirred until the color has almost faded . The synthesis process avoids making and handling 2-pyrone, a sensitive compound .


Molecular Structure Analysis

The molecular structure of “3-bromo-2H-pyran-2-one” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .


Chemical Reactions Analysis

The multicomponent reactions of “3-bromo-2H-pyran-2-one” with aromatic aldehydes and malononitrile have been studied to generate potentially biologically active pyran and pyridine derivatives .


Physical And Chemical Properties Analysis

“3-bromo-2H-pyran-2-one” has a density of 1.9±0.1 g/cm3, a boiling point of 261.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 31.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 92.9±3.0 cm3 .

Scientific Research Applications

Synthesis of 2H-Pyrans

3-bromo-2H-pyran-2-one is used in the synthesis of 2H-Pyrans . The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Despite their importance, the literature of 2H-Pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .

Synthesis of Heterocyclic Compounds Incorporating Coumarin

3-bromo-2H-pyran-2-one is used in the synthesis of heterocyclic compounds incorporating coumarin . These compounds have been synthesized for their potential anticancer activity . For example, compound 6d showed almost equipotent cytotoxic activity against NUGC (IC 50 = 29 nM) compared to the standard CHS 828 (IC 50 = 25 nM) .

Synthesis of Thiophene, Thiazole, Pyrazole, Pyran and Pyridine Derivatives

3-bromo-2H-pyran-2-one is used in the synthesis of thiophene, thiazole, pyrazole, pyran and pyridine derivatives . These derivatives incorporate a coumarin moiety and have been synthesized for their potential biological activities .

Synthesis of Polyfunctionalized Biologically Active Heterocyclic Compounds

3-bromo-2H-pyran-2-one is used in the synthesis of polyfunctionalized biologically active heterocyclic compounds . These compounds have been synthesized for their potential biological activities .

Suppression of Glioma Stem Cell (GSC) Population

A new 2-pyrone derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), suppressed the maintenance of the GSC population in both a glioma cell line and patient-derived glioma cells . Compounds that target GSCs might be helpful in overcoming resistance to anticancer treatments in human brain tumors .

Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling Reactions with Boron Reagents

4-Bromotetrahydropyran, a compound similar to 3-bromo-2H-pyran-2-one, is used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .

Preparation of a Selective Small-Molecule Melanocortin-4 Receptor Agonist

4-Bromotetrahydropyran is used in the preparation of a selective small-molecule melanocortin-4 receptor agonist . This compound has shown efficacy in a pilot study of sexual dysfunction in humans .

Mechanism of Action

Target of Action

The primary target of 3-bromo-2H-pyran-2-one (also known as BHP) is glioma stem-like cells (GSCs). GSCs are a subset of tumor cells that possess stem cell properties and are linked to tumor formation, maintenance, and progression . BHP has been shown to suppress the maintenance of the GSC population in both a glioma cell line and patient-derived glioma cells .

Mode of Action

BHP interacts with its targets by inhibiting key signaling pathways. Specifically, it markedly inhibits both phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling . These pathways are involved in cell growth, proliferation, and survival, suggesting that BHP’s action leads to suppression of these cellular processes in GSCs .

Biochemical Pathways

The affected biochemical pathways include the phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling pathways . The inhibition of these pathways by BHP likely leads to downstream effects such as reduced cell growth, proliferation, and survival, contributing to its suppression of GSCs .

Result of Action

The result of BHP’s action is a significant reduction in the maintenance of the GSC population. This is evidenced by its ability to inhibit sphere formation and suppress the CD133+ cell population, which are characteristics of GSCs . Moreover, BHP treatment dramatically inhibits clone-forming ability at the single-cell level and suppresses in vivo tumor formation . In addition, BHP effectively sensitizes GSCs to chemotherapy and radiotherapy .

Safety and Hazards

In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

The multicomponent reactions of “3-bromo-2H-pyran-2-one” with aromatic aldehydes and malononitrile were studied in order to generate potentially biologically active pyran and pyridine derivatives . This suggests that “3-bromo-2H-pyran-2-one” could be used in the future to create new biologically active compounds.

properties

IUPAC Name

3-bromopyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMFAVNCKFUDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447599
Record name 3-bromo-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-2H-pyran-2-one

CAS RN

19978-32-6
Record name 3-bromo-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
3-bromo-2H-pyran-2-one
Reactant of Route 3
3-bromo-2H-pyran-2-one
Reactant of Route 4
3-bromo-2H-pyran-2-one
Reactant of Route 5
Reactant of Route 5
3-bromo-2H-pyran-2-one
Reactant of Route 6
3-bromo-2H-pyran-2-one

Q & A

Q1: What makes 3-bromo-2H-pyran-2-one a useful compound in organic synthesis?

A1: The research article "An Improved Preparation of 3‐Bromo‐2H‐Pyran‐2‐one: An Ambiphilic Diene for Diels‐Alder Cycloadditions" [] highlights the compound's potential as an ambiphilic diene in Diels-Alder cycloadditions. This means it can react with a variety of dienophiles, allowing for the synthesis of diverse cyclic compounds. The paper focuses on an improved method for its synthesis, which is crucial for making it more readily available for research and potential applications.

Q2: What are some of the intermediates and byproducts involved in the synthesis of 3-bromo-2H-pyran-2-one described in the paper?

A2: The synthesis described in the paper involves several intermediates, including 3-bromo-5,6-dihydro-2H-pyran-2-one and 3,5-dibromo-5,6-dihydro-2H-pyran-2-one []. It also mentions the formation of byproducts such as 5-bromo-2-pyrone and 3,5-dibromo-2-pyrone during the synthesis process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.